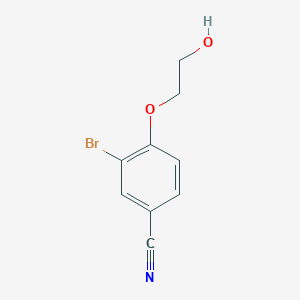
Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate is an organic compound with the molecular formula C22H17NO5 and a molecular weight of 375.37 g/mol . It is a yellow to pale yellow solid with a melting point of 180-183°C . This compound is of interest due to its unique structure, which includes a phenoxazine moiety linked to an isophthalate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate typically involves the condensation of 10H-phenoxazine with dimethyl isophthalate under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate can undergo various chemical reactions, including:
Oxidation: The phenoxazine moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazine ring to its corresponding reduced form.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenoxazine moiety can intercalate with DNA, potentially disrupting replication and transcription, which is of interest in anticancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-(10H-phenothiazin-10-yl)isophthalate
- Dimethyl 2-(10H-phenoxazin-10-yl)terephthalate
- Dimethyl 2-(10H-phenoxazin-10-yl)benzoate
Uniqueness
Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate is unique due to its specific combination of the phenoxazine moiety and the isophthalate ester. This structure imparts distinct photophysical and chemical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C22H17NO5 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
dimethyl 2-phenoxazin-10-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H17NO5/c1-26-21(24)14-8-7-9-15(22(25)27-2)20(14)23-16-10-3-5-12-18(16)28-19-13-6-4-11-17(19)23/h3-13H,1-2H3 |
InChI-Schlüssel |
ZDBSNTNULAGMAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-](/img/structure/B14119958.png)



amine](/img/structure/B14119982.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14119987.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14119992.png)
![(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine](/img/structure/B14120007.png)


